2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and diketones.
Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazine and pyrrolidine rings using appropriate linkers and reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the pyrazine ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in diagnostic imaging or assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrazine ring.
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the benzo[d][1,3]dioxole moiety.
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the dimethylamino group.
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one lies in its combination of the benzo[d][1,3]dioxole, pyrazine, and pyrrolidine rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22(2)17-9-20-10-18(21-17)27-14-5-6-23(11-14)19(24)8-13-3-4-15-16(7-13)26-12-25-15/h3-4,7,9-10,14H,5-6,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKKVCGPOSLBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.